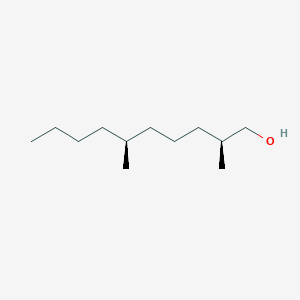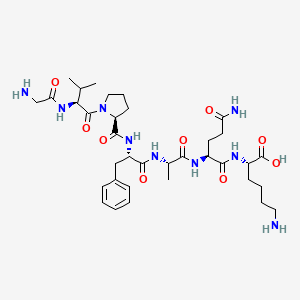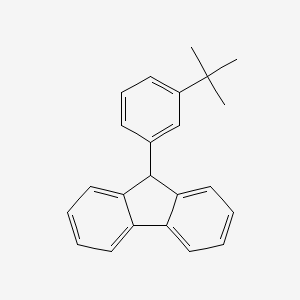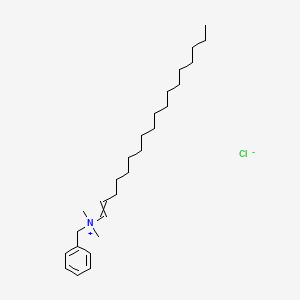
(2S,6S)-2,6-Dimethyldecan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,6S)-2,6-Dimethyldecan-1-OL is an organic compound with the molecular formula C12H26O It is a chiral alcohol, meaning it has two enantiomers, which are mirror images of each other
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-Dimethyldecan-1-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric purity. Another method involves the use of Grignard reagents, where the corresponding alkyl halide is reacted with magnesium in the presence of an ether solvent to form the Grignard reagent, which is then reacted with an aldehyde to produce the alcohol.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of biocatalysts. Enzymatic reduction of ketones using alcohol dehydrogenases or ketoreductases can provide high yields of the desired enantiomer. This method is preferred due to its efficiency and the ability to produce the compound in an environmentally friendly manner.
化学反応の分析
Types of Reactions
(2S,6S)-2,6-Dimethyldecan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) to form the corresponding ketone.
Reduction: Reduction of the ketone back to the alcohol can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Major Products Formed
The major products formed from these reactions include the corresponding ketone, alkyl chloride, and other substituted derivatives, depending on the reagents and conditions used.
科学的研究の応用
(2S,6S)-2,6-Dimethyldecan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and its role in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism by which (2S,6S)-2,6-Dimethyldecan-1-OL exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate enzymatic activity and cellular signaling processes.
類似化合物との比較
Similar Compounds
- (2R,6R)-2,6-Dimethyldecan-1-OL
- (2S,6S)-2,6-Dimethylpiperidine hydrochloride
- (2S,6S)-2,6-Diaminoheptanedioate
Uniqueness
(2S,6S)-2,6-Dimethyldecan-1-OL is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomers and other similar compounds. Its ability to act as a chiral building block and its potential biological activity make it a valuable compound in various fields of research.
特性
CAS番号 |
647035-21-0 |
|---|---|
分子式 |
C12H26O |
分子量 |
186.33 g/mol |
IUPAC名 |
(2S,6S)-2,6-dimethyldecan-1-ol |
InChI |
InChI=1S/C12H26O/c1-4-5-7-11(2)8-6-9-12(3)10-13/h11-13H,4-10H2,1-3H3/t11-,12-/m0/s1 |
InChIキー |
RUEFUQTUVBKNTH-RYUDHWBXSA-N |
異性体SMILES |
CCCC[C@H](C)CCC[C@H](C)CO |
正規SMILES |
CCCCC(C)CCCC(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12599183.png)
![N-[(E)-Aminomethylidene]methanethioamide](/img/structure/B12599189.png)

![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4S)-](/img/structure/B12599209.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B12599213.png)





![Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate](/img/structure/B12599253.png)

![Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate](/img/structure/B12599262.png)

